Sodium 1-glycerophosphate hexahydrate

Overview

Description

Sodium 1-glycerophosphate hexahydrate is an organic phosphate salt commonly used in medical and biochemical applications. It is a white to off-white powder that is highly soluble in water. This compound is often utilized as a source of phosphate in total parenteral nutrition and other medical treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1-glycerophosphate hexahydrate can be synthesized through the esterification of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating glycerol and phosphoric acid in the presence of a catalyst, such as sodium carbonate, at temperatures ranging from 120°C to 145°C. The pH is maintained between 3.0 and 5.5 during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes esterification, neutralization, and purification steps to ensure high yield and purity. The final product is often crystallized and dried to obtain the hexahydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-glycerophosphate hexahydrate primarily undergoes hydrolysis to produce inorganic phosphate and glycerol. This reaction is catalyzed by alkaline phosphatases in the body .

Common Reagents and Conditions

Hydrolysis: Catalyzed by alkaline phosphatases, typically occurring in aqueous solutions.

Neutralization: Sodium hydroxide is commonly used to neutralize the esterification reaction.

Major Products

Inorganic Phosphate: A crucial component in various biochemical pathways.

Glycerol: A simple polyol compound used in numerous biochemical applications.

Scientific Research Applications

Sodium 1-glycerophosphate hexahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other phosphate compounds.

Biology: Serves as a phosphate donor in enzymatic reactions and metabolic studies.

Industry: Utilized in the production of various biochemical products and as a stabilizer in certain formulations

Mechanism of Action

Sodium 1-glycerophosphate hexahydrate acts as a donor of inorganic phosphate. Upon hydrolysis, it releases inorganic phosphate and glycerol. The inorganic phosphate participates in numerous biochemical processes, including bone deposition, calcium metabolism, and as a buffer in acid-base equilibrium .

Comparison with Similar Compounds

Sodium 1-glycerophosphate hexahydrate is often compared with other glycerophosphate salts, such as:

- Disodium glycerol phosphate

- Monopotassium phosphate

- Sodium glycerophosphate anhydrous

Uniqueness

What sets this compound apart is its high solubility in water and its ability to provide both sodium and phosphate ions, making it particularly useful in medical applications where precise electrolyte balance is crucial .

Properties

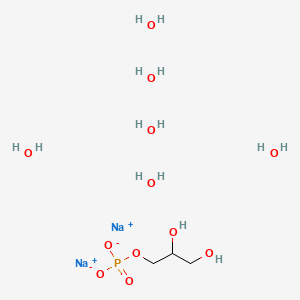

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.6H2O/c4-1-3(5)2-9-10(6,7)8;;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;6*1H2/q;2*+1;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXKNIXHCIVHR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H19Na2O12P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955904 |

Source

|

| Record name | Sodium 2,3-dihydroxypropyl phosphate--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34363-28-5 |

Source

|

| Record name | Sodium 1-glycerophosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034363285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-dihydroxypropyl phosphate--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1-GLYCEROPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GER1329YB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)